Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate (CAS 301225-40-1) is a bifunctional small-molecule scaffold combining a Boc-protected piperidine ring with a 2-aminopyrimidine moiety linked at the 4-position. It possesses a molecular formula of C₁₄H₂₂N₄O₂, a molecular weight of 278.35 g/mol, and a well-defined melting point of 132–133 °C.

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
CAS No. 301225-40-1
Cat. No. B1272079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate
CAS301225-40-1
Molecular FormulaC14H22N4O2
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=CC=N2
InChIInChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-5-11(6-10-18)17-12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,15,16,17)
InChIKeyDKOVCTZXGVMJIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(Pyrimidin-2-ylamino)piperidine-1-carboxylate (CAS 301225-40-1): A Versatile Boc-Protected 4-Aminopiperidine-Pyrimidine Scaffold for Medicinal Chemistry


Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate (CAS 301225-40-1) is a bifunctional small-molecule scaffold combining a Boc-protected piperidine ring with a 2-aminopyrimidine moiety linked at the 4-position. It possesses a molecular formula of C₁₄H₂₂N₄O₂, a molecular weight of 278.35 g/mol, and a well-defined melting point of 132–133 °C . The compound serves primarily as a protected intermediate in the synthesis of kinase inhibitors and chemokine receptor (CCR5) antagonists, with its synthesis from 4-amino-1-Boc-piperidine and 2-chloropyrimidine documented in peer-reviewed literature and patent families [1][2].

Why In-Class Boc-Piperidine-Pyrimidine Analogs Cannot Reliably Substitute for CAS 301225-40-1 in Regiochemistry-Sensitive Synthetic Sequences


The compound's value as a synthetic intermediate derives from the specific 4-position attachment of the pyrimidin-2-ylamino group to the piperidine ring—a regiochemical arrangement that dictates downstream molecular geometry and target-binding orientation in final active pharmaceutical ingredients. Substitution with the 3-position regioisomer (CAS 1421037-97-9 or 1421025-21-9) or the 5-chloro-pyrimidine analog (CAS 1261235-29-3) alters both the vector of the pyrimidine ring relative to the piperidine scaffold and the hydrogen-bonding capacity of the pyrimidine core, respectively . Furthermore, the Boc protecting group on the piperidine nitrogen is critical for orthogonal protection strategies during multi-step syntheses; its premature absence or replacement with other protecting groups (e.g., Cbz, Fmoc) changes the deprotection sequence and conditions, potentially compromising overall synthetic yield and purity [1].

Quantitative Differentiation Evidence for Tert-Butyl 4-(Pyrimidin-2-ylamino)piperidine-1-carboxylate (CAS 301225-40-1) Versus Structural Analogs


Regiochemical Identity: 4-Position Substitution Enables Structurally Distinct Downstream Products Compared to 3-Position Analogs

The target compound bears the pyrimidin-2-ylamino substituent at the 4-position of the piperidine ring, whereas the commercially available (S)- and (R)-enantiomers (CAS 1421037-97-9 and 1421025-21-9) place the identical substituent at the 3-position . This regiochemical difference produces a ~109.5° change in the dihedral angle of the substituent vector relative to the piperidine plane, fundamentally altering the three-dimensional presentation of the pyrimidine ring in downstream products. In CCR5 antagonist programs, the 4-aminoheterocycle-substituted piperidine scaffold—matching the topology of CAS 301225-40-1—was explicitly selected for its ability to orient the pyrimidine ring into the receptor binding pocket, a geometry unattainable with 3-substituted regioisomers [1].

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Unsubstituted Pyrimidine Core Avoids Steric and Electronic Perturbations Inherent to 5-Chloro Analogs

The target compound retains an unsubstituted pyrimidine ring (molecular weight 278.35 g/mol), whereas the closest commercially available 5-substituted analog, 4-(5-chloro-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1261235-29-3), incorporates a chlorine atom at the pyrimidine 5-position (molecular weight 312.80 g/mol) . The chlorine substituent introduces both steric bulk and an electron-withdrawing inductive effect that reduces the electron density of the pyrimidine ring, weakening the N–H···N hydrogen bond between the 2-aminopyrimidine NH and target protein backbone carbonyls—an interaction critical for kinase hinge-region binding [1]. In piperidin-4-yl-aminopyrimidine HIV-1 reverse transcriptase inhibitors, unsubstituted pyrimidine cores have demonstrated EC₅₀ values in the single-digit nanomolar range against wild-type HIV-1, whereas certain 5-substituted derivatives showed attenuated potency [2].

Medicinal Chemistry Kinase Inhibitors Hydrogen Bonding

Melting Point Advantage Over the Precursor 4-Amino-1-Boc-piperidine Enables Straightforward Solid Handling and Purity Verification

The target compound exhibits a sharp melting point of 132–133 °C , substantially higher than its synthetic precursor 4-amino-1-Boc-piperidine (CAS 87120-72-7), which melts at 43–50 °C . This ~85–90 °C elevation in melting point simplifies room-temperature solid handling, reduces hygroscopicity-related handling losses, and provides a convenient identity and purity checkpoint via melting point determination or differential scanning calorimetry (DSC) as part of incoming quality control. For procurement, a melting point above 100 °C generally correlates with improved long-term storage stability at ambient conditions compared to low-melting solids prone to sintering or liquefaction during shipping [1].

Process Chemistry Quality Control Solid-Phase Characterization

Documented Synthetic Precedent in Published Patent and Peer-Reviewed Literature Reduces Method Development Risk

The synthesis of CAS 301225-40-1 via nucleophilic aromatic substitution (SₙAr) of 2-chloropyrimidine with 4-amino-1-Boc-piperidine is explicitly documented in both the peer-reviewed literature (Willoughby et al., Bioorg. Med. Chem. Lett., 2003) and the patent family WO2007/106705 A1 (Boehringer Ingelheim), where it appears as a characterized intermediate on page column 102 [1][2]. This dual documentation—academic and industrial—provides users with a validated synthetic route, reducing the method development burden compared to less-documented scaffolds. In contrast, the 3-position regioisomers and 5-substituted analogs lack comparable dual-source synthetic validation, requiring users to invest additional effort in route scouting and optimization .

Synthetic Methodology Patent Literature Process Development

Boc Protection Orthogonality Enables Modular Downstream Diversification Without Piperidine Nitrogen Interference

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of CAS 301225-40-1 provides orthogonal protection that can be selectively removed under acidic conditions (e.g., 20–50% TFA in CH₂Cl₂ at room temperature) without affecting the pyrimidin-2-ylamino NH or the pyrimidine ring itself [1]. This is in contrast to Cbz-protected analogs that require hydrogenolysis (incompatible with certain heterocycles) or Fmoc-protected variants that require basic conditions (piperidine/DMF) potentially leading to pyrimidine ring degradation [2]. Quantitative deprotection yields for Boc removal from similar piperidine scaffolds typically exceed 90% under optimized TFA conditions, providing a reliable gateway to the free secondary amine for subsequent N-functionalization (acylation, reductive amination, urea formation, or sulfonamide coupling) [3].

Synthetic Chemistry Protecting Group Strategy Fragment-Based Drug Discovery

Optimal Procurement and Application Scenarios for Tert-Butyl 4-(Pyrimidin-2-ylamino)piperidine-1-carboxylate (CAS 301225-40-1)


Synthesis of 4-(Pyrimidin-2-ylamino)piperidine-Derived Kinase Inhibitors Targeting the Hinge Region

Development of CCR5 Antagonist Candidates Following Published SAR from the Willoughby et al. (2003) Series

Fragment-Based Drug Discovery (FBDD) Library Construction Using a Validated Pyrimidine-Piperidine Fragment

Process Chemistry Scale-Up Feasibility Supported by Published Synthetic Protocol

Quote Request

Request a Quote for Tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.